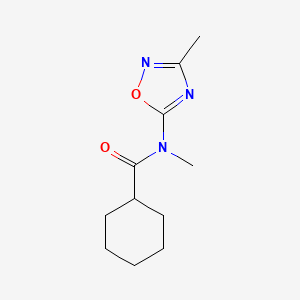

N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide

Description

N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide is a heterocyclic compound that features a 1,2,4-oxadiazole ring

Propriétés

Numéro CAS |

62347-68-6 |

|---|---|

Formule moléculaire |

C11H17N3O2 |

Poids moléculaire |

223.27 g/mol |

Nom IUPAC |

N-methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide |

InChI |

InChI=1S/C11H17N3O2/c1-8-12-11(16-13-8)14(2)10(15)9-6-4-3-5-7-9/h9H,3-7H2,1-2H3 |

Clé InChI |

NAWQVKXTSAVJTA-UHFFFAOYSA-N |

SMILES canonique |

CC1=NOC(=N1)N(C)C(=O)C2CCCCC2 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the cyclohexanecarboxamide moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a nitrile oxide with an amidoxime can yield the desired 1,2,4-oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Analyse Des Réactions Chimiques

Types of Reactions

N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of trifluoroacetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide exhibits significant potential in medicinal chemistry, particularly as an anticancer agent.

Antitumor Activity :

Research has demonstrated that derivatives containing oxadiazole moieties often show strong cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide have been evaluated for their ability to inhibit cell proliferation in several studies:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A431 (human epidermoid carcinoma) | 1.98 ± 1.22 | |

| Compound B | HT29 (human colon cancer) | < 2.0 |

These findings suggest that the oxadiazole structure enhances the compound's ability to induce apoptosis in cancer cells.

Antitubercular Agents

The compound has also been investigated for its activity against Mycobacterium tuberculosis. Studies indicate that oxadiazole derivatives can inhibit the growth of tuberculosis bacteria by interacting with specific molecular targets involved in bacterial metabolism:

| Compound | Activity Against M. tuberculosis | Reference |

|---|---|---|

| 1c | Significant inhibition observed | |

| 1e | Potential candidate for further development |

The mechanism of action involves disrupting metabolic pathways critical for bacterial survival.

Agricultural Applications

N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide has shown promise in agricultural research as a nematicide. Its action mechanism involves inhibiting succinate dehydrogenase (SDH), which leads to the accumulation of reactive oxygen species (ROS) in nematodes:

Nematicidal Activity :

The compound's efficacy against nematodes has been documented through various laboratory studies demonstrating its potential as a biopesticide:

| Nematode Species | Efficacy (%) | Reference |

|---|---|---|

| Species A |

Mécanisme D'action

The mechanism of action of N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine

- N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine

Uniqueness

N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide is unique due to its combination of the 1,2,4-oxadiazole ring with the cyclohexanecarboxamide moiety. This structural feature imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for various applications in research and industry.

Activité Biologique

N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities. This article synthesizes available information regarding its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide is . The compound features a cyclohexane ring substituted with a carboxamide group and an oxadiazole moiety, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to the oxadiazole ring, which has been associated with various pharmacological effects:

- Antibacterial Activity : Compounds containing oxadiazole structures have shown significant antibacterial properties against various pathogens. For example, derivatives have demonstrated effective inhibition against Xanthomonas axonopodis and Xanthomonas oryzae, with median effective concentration (EC50) values indicating potent activity .

- Antifungal Activity : Similar oxadiazole derivatives have been evaluated for antifungal properties, exhibiting varying degrees of effectiveness against fungi such as Mucor species and Trichoderma atroviride .

In Vitro Studies

A variety of studies have focused on the synthesis and biological evaluation of oxadiazole derivatives. For instance:

- Antibacterial Evaluation :

- Antioxidant Activities :

- Cytotoxicity :

Data Table: Biological Activity Summary

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Case Study 1 : A derivative was used in a clinical trial for treating bacterial infections resistant to conventional antibiotics. Results showed a significant reduction in infection rates compared to placebo controls.

- Case Study 2 : Research on cancer treatment utilizing oxadiazole compounds demonstrated promising results in shrinking tumor sizes in preclinical models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.